molecular formula C10H14BrN B12984619 (R)-1-(3-Bromo-5-methylphenyl)propan-1-amine

(R)-1-(3-Bromo-5-methylphenyl)propan-1-amine

Cat. No.: B12984619
M. Wt: 228.13 g/mol
InChI Key: IXIGCVOOLZVJGR-SNVBAGLBSA-N
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Description

®-1-(3-Bromo-5-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-methylphenyl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-5-methylphenyl)propan-1-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-1-(3-Bromo-5-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-(3-Bromo-5-methylphenyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring contribute to the compound’s binding affinity and selectivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromo-5-methylphenyl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    1-(3-Bromo-5-methylphenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.

    1-(3-Bromo-5-methylphenyl)propan-2-amine: Another analog with the amine group positioned differently on the propyl chain.

Uniqueness

®-1-(3-Bromo-5-methylphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1

InChI Key

IXIGCVOOLZVJGR-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)C)Br)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)Br)N

Origin of Product

United States

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